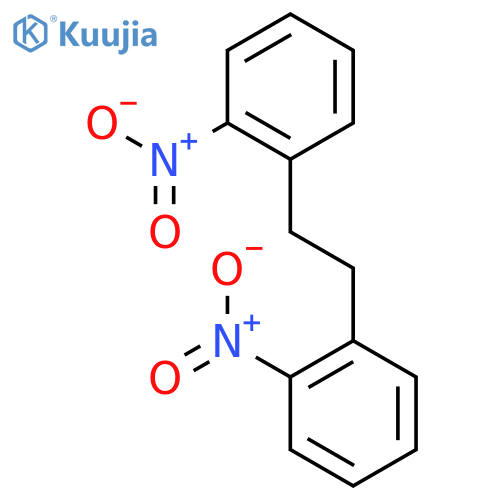Cas no 16968-19-7 (2,2'-Dinitrodibenzyl)

2,2'-Dinitrodibenzyl structure
商品名:2,2'-Dinitrodibenzyl
CAS番号:16968-19-7
MF:C14H12N2O4
メガワット:272.256083488464
MDL:MFCD00024296
CID:149185
PubChem ID:87569023
2,2'-Dinitrodibenzyl 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(2-nitrophenyl)ethane
- 2,2'-Dinitrodibenzyl
- 2,2'-Dinitrobibenzyl
- Dinitrodibenzyl
- bis(o-nitrobenzyl)
- 2,2’-dinitro-bibenzy
- dinitro-2,2’dibenzyl
- o,o'-dinitrobibenzyl
- Dinitro-2,2' dibenzyl
- 2,2'-DINITRODIBENNZYL
- Bibenzyl, 2,2'-dinitro-
- o,o'-Dinitrodibenzyl
- Dinitro-2,2' dibenzyl [French]
- MLS002694658
- Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-
- 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene
- Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-
- NSC85868
- Bibenzyl,2'-dinitro-
- 2,2\\'-Dinitrodibenzyl
- NCIOpen2_004869
- Oprea1_755917
- FT-0637468
- YBOZRPPSBVIHGJ-UHFFFAOYSA-N
- MFCD00024296
- NSC 85868
- DS-16393
- W-107888
- HMS3085B10
- AC-30186
- CS-W014029
- 2,2 inverted exclamation mark -Dinitrobibenzyl
- 16968-19-7
- SY073520
- F16722
- A811134
- CHEMBL1865386
- Benzene,1,1'-(1,2-ethanediyl)bis[2-nitro-
- Benzene,1'-(1,2-ethanediyl)bis[2-nitro-
- NS00025566
- EINECS 241-043-7
- DTXSID60168736
- SCHEMBL3202573
- AKOS003064090
- SMR001560583
- NSC-85868
- 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene #
- Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-(9CI)
- DB-043796
- DTXCID0091227
-
- MDL: MFCD00024296
- インチ: 1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2
- InChIKey: YBOZRPPSBVIHGJ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 272.08000
- どういたいしつりょう: 272.08
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 91.6
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.317
- ゆうかいてん: 120.0 to 123.0 deg-C
- ふってん: 391.6 ºC at 760 mmHg
- フラッシュポイント: 178.9 ºC
- 屈折率: 1.628
- PSA: 91.64000
- LogP: 4.33460
- ようかいせい: 自信がない
2,2'-Dinitrodibenzyl セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:DT4391000
- リスク用語:R36/37/38
2,2'-Dinitrodibenzyl 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,2'-Dinitrodibenzyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2602-25G |
2,2'-Dinitrodibenzyl |
16968-19-7 | >98.0%(GC) | 25g |
¥1200.00 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023450-500g |
1,2-Bis(2-nitrophenyl)ethane |
16968-19-7 | 98% | 500g |
¥850.00 | 2023-11-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2602-5G |
2,2'-Dinitrodibenzyl |
16968-19-7 | >98.0%(GC) | 5g |
¥330.00 | 2024-04-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025286-5g |
2,2'-Dinitrodibenzyl |
16968-19-7 | 95% | 5g |
¥31 | 2024-05-25 | |
| Alichem | A019114801-500g |
1,2-Bis(2-nitrophenyl)ethane |
16968-19-7 | 95% | 500g |
222.60 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2602-25g |
2,2'-Dinitrodibenzyl |
16968-19-7 | 25g |
1990.0CNY | 2021-08-06 | ||
| TRC | D479815-25g |
2,2'-Dinitrodibenzyl |
16968-19-7 | 25g |
$ 638.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023450-100g |
1,2-Bis(2-nitrophenyl)ethane |
16968-19-7 | 98% | 100g |
¥149.00 | 2023-11-21 | |
| abcr | AB142626-1 g |
2,2'-Dinitrodibenzyl, 98%; . |
16968-19-7 | 98% | 1 g |
€68.30 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132420-100g |
2,2'-Dinitrodibenzyl |
16968-19-7 | 98% | 100g |
¥283.90 | 2023-09-03 |
2,2'-Dinitrodibenzyl 関連文献
-
Nawel Goual,Lorenzo Casimiro,Vincent Delattre,Pascal Retailleau,Stéphane Maisonneuve,Nicolas Bogliotti,Rémi Métivier,Juan Xie,Angela Marinetti,Arnaud Voituriez Chem. Commun. 2021 57 10079
-
2. Nitration of bibenzyl by nitronium tetrafluoroborate. Comments on the mechanism of nitration by nitronium saltsP. F. Christy,J. H. Ridd,N. D. Stears J. Chem. Soc. B 1970 797
16968-19-7 (2,2'-Dinitrodibenzyl) 関連製品
- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)
- 1817-75-0(Benzene,1-nitro-2-[(4-nitrophenyl)methyl]-)
- 6526-72-3(2-Nitrocumene)
- 1886-57-3(1-tert-Butyl-2-nitrobenzene)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16968-19-7)2,2'-Dinitrodibenzyl

清らかである:99%
はかる:1kg
価格 ($):248.0